
Sodium (nitrilotriacetato)strontate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (nitrilotriacetato)strontate is a coordination compound that involves the chelation of strontium ions by nitrilotriacetic acid (NTA) ligands. This compound is of interest due to its potential applications in various fields, including environmental science, materials science, and industrial chemistry. The nitrilotriacetic acid component acts as a chelating agent, forming stable complexes with metal ions, which can be utilized in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (nitrilotriacetato)strontate typically involves the reaction of nitrilotriacetic acid with strontium salts in the presence of sodium hydroxide. The general reaction can be represented as follows: [ \text{NTA} + \text{Sr(OH)}_2 + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions where nitrilotriacetic acid is reacted with strontium hydroxide and sodium hydroxide under controlled conditions. The reaction mixture is then purified to isolate the desired product.
Types of Reactions:
Chelation: this compound primarily undergoes chelation reactions where the NTA ligand forms stable complexes with metal ions.
Substitution: The compound can participate in substitution reactions where the strontium ion can be replaced by other metal ions under appropriate conditions.
Common Reagents and Conditions:
Chelation: Reagents such as nitrilotriacetic acid and strontium salts are used under basic conditions (presence of sodium hydroxide).
Substitution: Metal salts (e.g., calcium chloride, magnesium sulfate) can be used to replace strontium in the complex.
Major Products Formed:
Chelation: this compound.
Substitution: Complexes with other metal ions, such as calcium (nitrilotriacetato) or magnesium (nitrilotriacetato).
Scientific Research Applications
Sodium (nitrilotriacetato)strontate has several applications in scientific research:
Environmental Science: Used in water treatment processes to remove heavy metals by chelation.
Materials Science: Employed in the synthesis of advanced materials, such as strontium titanate, which has applications in electronics and catalysis.
Industrial Chemistry: Utilized as a chelating agent in various industrial processes to stabilize metal ions and prevent precipitation.
Mechanism of Action
The mechanism of action of sodium (nitrilotriacetato)strontate involves the chelation of metal ions by the nitrilotriacetic acid ligand. The NTA ligand forms a stable, tridentate complex with the strontium ion, effectively sequestering it and preventing it from participating in unwanted side reactions. This chelation process is driven by the formation of strong coordinate bonds between the nitrogen and oxygen atoms of the NTA ligand and the strontium ion .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent that forms stable complexes with metal ions.
Iminodiacetic acid (IDA): A chelating agent similar to NTA but with fewer carboxylate groups.
Uniqueness: Sodium (nitrilotriacetato)strontate is unique due to its specific chelation properties with strontium ions, making it particularly useful in applications where strontium stabilization is required. Compared to EDTA and IDA, NTA forms slightly less stable complexes but is often preferred due to its lower cost and environmental impact .
Properties
CAS No. |
92988-11-9 |
|---|---|
Molecular Formula |
C6H6NNaO6Sr |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
sodium;strontium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na.Sr/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+1;+2/p-3 |
InChI Key |
JJKPPCRRBKECFL-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


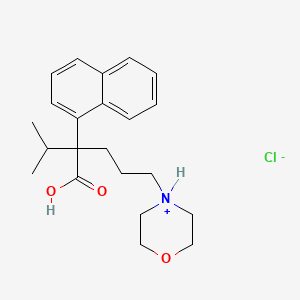
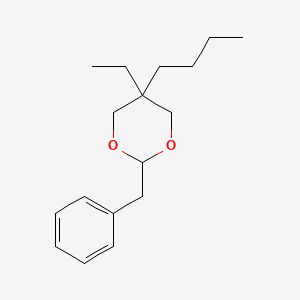
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

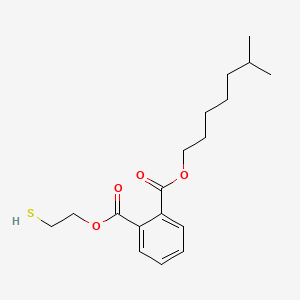

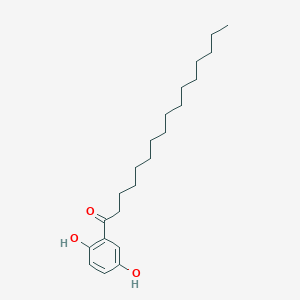
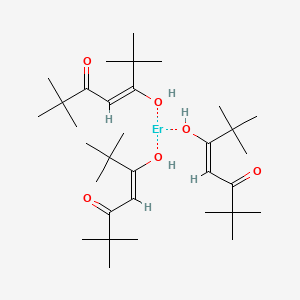
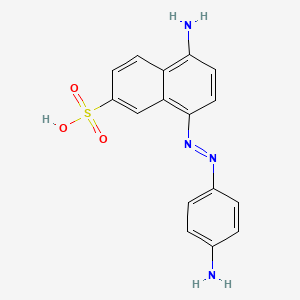

![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)
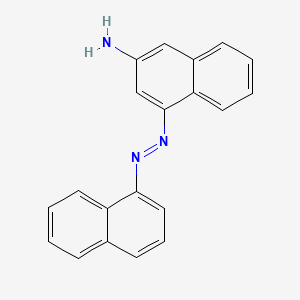
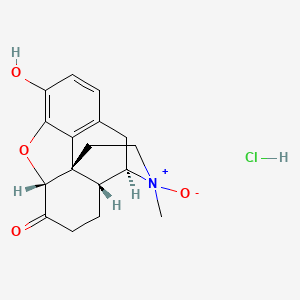
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
